4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound with a molecular formula of C7H4BrN5. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated pyrrole derivatives and triazine intermediates. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form amines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of polar aprotic solvents and catalysts.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can have various functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as anticancer agents and enzyme inhibitors.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of essential biological pathways, making it effective as an anticancer or antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Uniqueness
4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H4BrN5 |
---|---|
Molekulargewicht |
238.04 g/mol |
IUPAC-Name |
4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile |
InChI |
InChI=1S/C7H4BrN5/c8-5-1-4(2-9)13-6(5)7(10)11-3-12-13/h1,3H,(H2,10,11,12) |
InChI-Schlüssel |
NFQOGTMIVKWEPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C1Br)C(=NC=N2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.